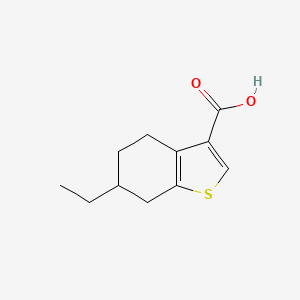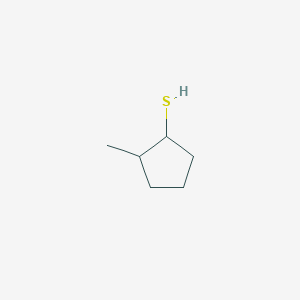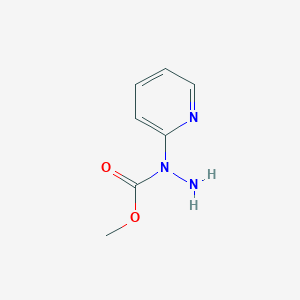
1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of hydrazinecarboxylic acid and contains a pyridine ring, which is a six-membered ring with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester typically involves the reaction of 2-pyridinecarboxylic acid with hydrazine and methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
[ \text{2-Pyridinecarboxylic acid} + \text{Hydrazine} + \text{Methanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity of the compound. The hydrazine moiety can also form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Pyridinecarboxylic acid: Lacks the hydrazine and ester functionalities.
Methyl hydrazinecarboxylate: Contains a hydrazinecarboxylate group but lacks the pyridine ring.
Uniqueness
1-(2-pyridinyl)Hydrazinecarboxylic acid methyl ester is unique due to the presence of both the pyridine ring and the hydrazinecarboxylic acid methyl ester functionalities. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
methyl N-amino-N-pyridin-2-ylcarbamate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)10(8)6-4-2-3-5-9-6/h2-5H,8H2,1H3 |
InChI-Schlüssel |
GGUVABGRKYXXSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(C1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
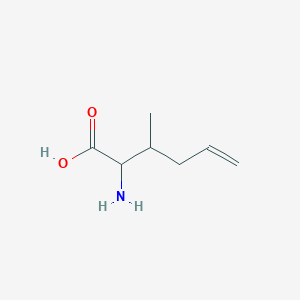

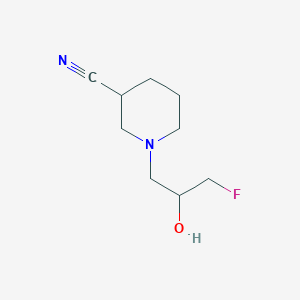

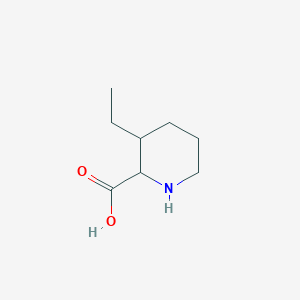

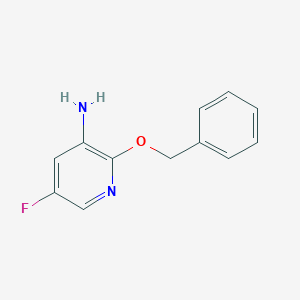
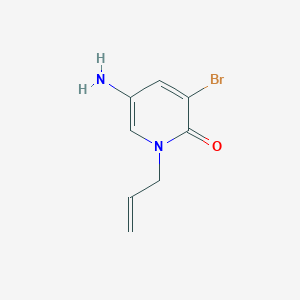

![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
